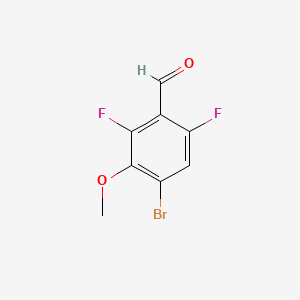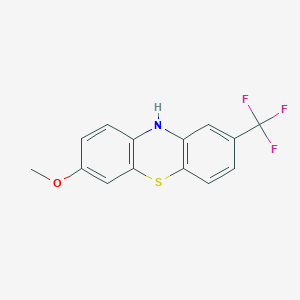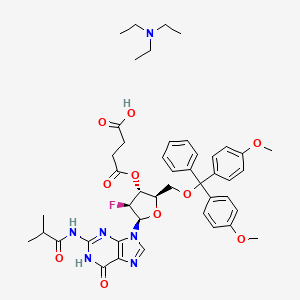
9-(2'-Deoxy-5'-o-dmt-2'-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3'-o-succinate triethylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt is a synthetic nucleoside analog. This compound is primarily used in antiviral research due to its ability to inhibit viral DNA synthesis. It has shown efficacy against various viruses, including influenza A, herpes simplex virus type 1, and HIV type 1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of the sugar moiety are protected using dimethoxytrityl (DMT) chloride.
Fluorination: The protected sugar is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is coupled with a protected guanine derivative.
Deprotection: The protecting groups are removed under acidic conditions.
Succination: The resulting nucleoside is then reacted with succinic anhydride to form the succinate ester.
Formation of the triethylammonium salt: Finally, the succinate ester is converted to its triethylammonium salt form by reacting with triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleosides .
Wissenschaftliche Forschungsanwendungen
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against influenza A, herpes simplex virus type 1, and HIV type 1.
Industry: Utilized in the production of antiviral drugs and as a reference standard in pharmaceutical testing
Wirkmechanismus
The compound exerts its effects by incorporating into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral DNA synthesis. The molecular targets include viral DNA polymerases, which are essential for viral replication. By inhibiting these enzymes, the compound prevents the proliferation of viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)adenine 3’-o-succinate triethylammonium salt: Another nucleoside analog with similar antiviral properties.
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)cytosine 3’-o-succinate triethylammonium salt: Used in antiviral research with a different base moiety
Uniqueness
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt is unique due to its specific structure, which allows for effective incorporation into viral DNA and subsequent inhibition of viral replication. Its fluorinated sugar moiety enhances its stability and resistance to enzymatic degradation, making it a potent antiviral agent .
Eigenschaften
Molekularformel |
C45H55FN6O10 |
|---|---|
Molekulargewicht |
858.9 g/mol |
IUPAC-Name |
4-[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C39H40FN5O10.C6H15N/c1-22(2)35(49)43-38-42-34-32(36(50)44-38)41-21-45(34)37-31(40)33(55-30(48)19-18-29(46)47)28(54-37)20-53-39(23-8-6-5-7-9-23,24-10-14-26(51-3)15-11-24)25-12-16-27(52-4)17-13-25;1-4-7(5-2)6-3/h5-17,21-22,28,31,33,37H,18-20H2,1-4H3,(H,46,47)(H2,42,43,44,49,50);4-6H2,1-3H3/t28-,31+,33-,37-;/m1./s1 |
InChI-Schlüssel |
JAFGAGVWXBMKKQ-FOOWEFJRSA-N |
Isomerische SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)F |
Kanonische SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



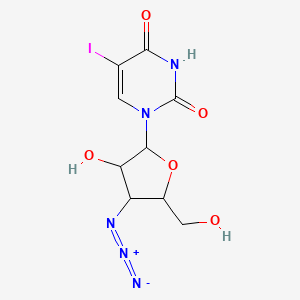
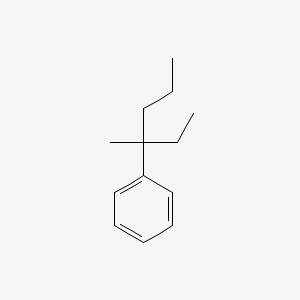
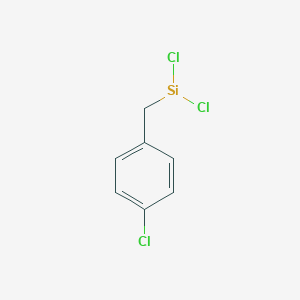

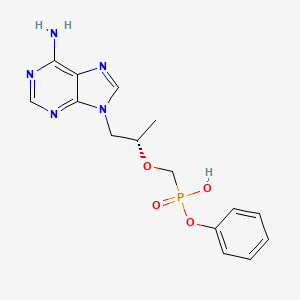
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
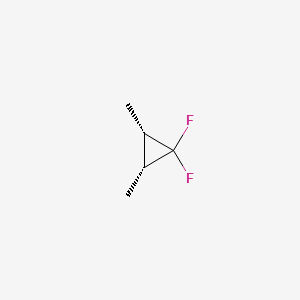
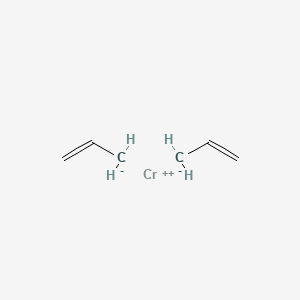

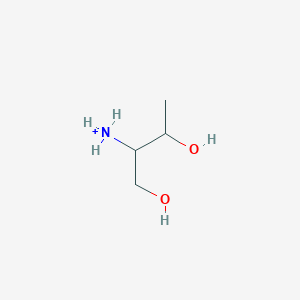
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
